Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[(1-methylindol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-13-9-10-5-4-6-12-11(10)7-8-14(12)2/h4-8,13H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVXKBQRGJZJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C2C=CN(C2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Key Steps
The synthesis of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine generally follows these stages:
Formation of the Indole Ring: The indole nucleus can be constructed via classical methods such as the Fischer indole synthesis, where phenylhydrazine reacts with aldehydes or ketones under acidic conditions to form the bicyclic indole system.
N-Methylation of the Indole: The methyl group at the nitrogen (1-position) of the indole is introduced typically by alkylation using methyl iodide or methyl sulfate in the presence of a base such as potassium carbonate or sodium hydride.
Introduction of the Ethylamine Side Chain: The ethylamine moiety is attached at the 4-position of the indole ring through a methylene bridge. This is commonly achieved via reductive amination of 1-methyl-1H-indole-4-carbaldehyde with ethylamine. The reductive amination employs reducing agents such as sodium cyanoborohydride or catalytic hydrogenation (e.g., Pd/C with hydrogen gas) to convert the imine intermediate into the corresponding amine.
Purification: The final compound is purified by chromatographic techniques such as silica gel column chromatography using ethyl acetate/hexane gradients to achieve high purity.
Reaction Conditions and Optimization
Solvent Choice: Polar solvents like methanol or tetrahydrofuran (THF) are preferred for reductive amination to stabilize the imine intermediate and facilitate reduction.
pH Control: Maintaining a mildly acidic to neutral pH (around 6-7) optimizes imine formation and reduces side reactions.
Stoichiometry: Using an excess of ethylamine (1.5 to 2 equivalents) improves yield by driving the equilibrium toward imine formation.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (25–40°C) to balance reaction rate and selectivity.
Industrial Scale Considerations
Continuous Flow Reactors: For large-scale synthesis, continuous flow technology is employed to enhance reaction control, safety, and reproducibility.
Automated Systems: Automated reagent addition and monitoring improve batch-to-batch consistency and reduce human error.
Solvent Recovery: Efficient solvent distillation and recycling are integrated to minimize waste and cost.
Data Tables: Summary of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Indole Formation | Phenylhydrazine + aldehyde/ketone, acid | Construct indole ring | Fischer indole synthesis common |
| N-Methylation | Methyl iodide + base (K2CO3 or NaH) | Introduce methyl group at N1 | Requires anhydrous conditions |
| Aldehyde Formation | Oxidation of 1-methylindole (if needed) | Generate 1-methyl-1H-indole-4-carbaldehyde | Can use Vilsmeier-Haack reaction |
| Reductive Amination | 1-methyl-1H-indole-4-carbaldehyde + ethylamine + NaCNBH3 or Pd/C + H2 | Attach ethylamine side chain | pH 6-7, methanol or THF solvent |
| Purification | Silica gel chromatography, EtOAc/hexane gradient | Obtain pure product | Yields typically 70–85% |
Research Findings and Analytical Data
-
- NMR Spectroscopy: Characteristic signals include indole aromatic protons at δ 7.0–7.5 ppm, methylene bridge protons at δ 3.8–4.2 ppm, and ethyl group protons at δ 1.2–1.4 ppm (CH3) and δ 2.5–2.7 ppm (CH2).
- Mass Spectrometry: ESI-MS confirms molecular ion peak consistent with molecular weight.
- X-ray Crystallography: Provides detailed bond lengths (C–N bonds ~1.45–1.50 Å) and dihedral angles confirming the stereochemistry of the molecule.
Reaction Yields and Purity: Optimized reductive amination conditions yield the target amine in 70–85% isolated yield with >95% purity after chromatographic purification.
Safety and Handling: The compound should be handled with standard laboratory PPE, under fume hood conditions due to volatility and potential toxicity of reagents. Storage under inert atmosphere at low temperatures (-20°C) is recommended.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine has been investigated for its potential as a therapeutic agent. The indole structure is known for its presence in numerous biologically active compounds, making it a valuable scaffold in drug discovery.
1.1 Anticancer Properties
Research indicates that derivatives of indole compounds exhibit anticancer activities. For instance, studies have shown that certain indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This compound may share similar properties, potentially acting as a lead compound for further development in cancer therapeutics .
1.2 Neuropharmacological Effects
Indole compounds are also linked to neuropharmacological activities, including antidepressant and anxiolytic effects. The structural similarity of this compound to known psychoactive substances suggests it may interact with neurotransmitter systems, warranting investigation into its effects on mood disorders .
Biological Evaluation
The biological evaluation of this compound is crucial for understanding its pharmacokinetics and mechanisms of action.
2.1 In Vitro Studies
In vitro studies have been conducted to assess the compound's efficacy against various biological targets. For example, assays measuring cell viability and apoptosis have been employed to evaluate its anticancer potential. Preliminary results indicate that the compound may exhibit cytotoxic effects on specific cancer cell lines, although further studies are needed to elucidate the underlying mechanisms .
2.2 Structure-Activity Relationship (SAR) Studies
SAR studies are essential for optimizing the compound's pharmacological profile. By modifying different substituents on the indole ring or the ethyl amine side chain, researchers aim to enhance potency and selectivity for desired biological targets .
Synthetic Methodologies
The synthesis of this compound has been explored through various chemical routes, highlighting its versatility in organic synthesis.
3.1 Synthetic Routes
Several synthetic approaches have been reported, including:
- Electrophilic Substitution Reactions: Utilizing nitriles and indoles in the presence of Brønsted acids has led to successful synthesis of related compounds .
- Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, streamlining the synthesis process and improving yield .
3.2 Optimization Techniques
Optimization techniques such as reaction condition adjustments (temperature, solvent choice) and catalyst screening have been employed to improve yields and reduce reaction times during synthesis .
Case Study 1: Anticancer Activity
A study published in Chemistry & Biology evaluated an indole derivative similar to this compound against breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at micromolar concentrations.
Case Study 2: Neuropharmacological Assessment
In a neuropharmacological study, researchers assessed the anxiolytic effects of an indole derivative in animal models. The compound demonstrated a reduction in anxiety-like behavior compared to controls, suggesting potential therapeutic applications for anxiety disorders.
Mechanism of Action
The mechanism of action of Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
2-(1H-Indol-4-yl)ethanamine (CAS: 16176-73-1)
- Structure : Ethylamine directly attached to the indole’s 4-position without N-methylation.
- Biological Relevance : Similar 4-substituted indoleamines are explored for neurotransmitter-like activity, though the lack of N-methylation may limit blood-brain barrier penetration .
2-(4-Methyl-1H-indol-3-yl)ethan-1-amine (CAS: 62500-89-4)
- Structure : Ethylamine at the indole’s 3-position with a 4-methyl substituent.
- The 4-methyl group may enhance hydrophobic interactions in enzyme active sites .
[2-(1H-Indol-3-yl)ethyl][(1-methylpyrrol-2-yl)methyl]amine (CAS: 289487-79-2)
- Structure : Combines an indole-3-ethylamine with a 1-methylpyrrole group.
Functional Group Variations
N-{1-[4-(Methylsulfanyl)phenyl]ethyl}-1H-indol-5-amine
- Structure : Features a methylsulfanylphenyl group instead of an ethylamine.
- Key Differences : The sulfanyl group increases electron density and may enhance interactions with metal ions or cysteine residues in proteins, diverging from the target compound’s amine-driven pharmacology .
5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine
- Structure : Replaces the ethylamine with an oxadiazole ring.
- Key Differences : The oxadiazole moiety introduces rigidity and hydrogen-bond acceptor sites, which could improve selectivity for enzymes like acetylcholinesterase (AChE) compared to the flexible ethylamine chain .
Table 1: Comparative Analysis of Key Compounds
*Predicted using fragment-based methods.
Key Observations:
- Lipophilicity : The target compound’s N-methylation and ethylamine chain balance hydrophobicity and solubility, making it more drug-like than simpler analogs like 2-(1H-Indol-4-yl)ethanamine .
- Biological Activity : Compounds with 3-position substitutions (e.g., 2-(4-Methyl-1H-indol-3-yl)ethan-1-amine) show stronger serotonergic activity, while 4-position derivatives may favor cholinergic interactions .
- Enzyme Inhibition : Hybrid structures (e.g., oxadiazole-indole in ) highlight the role of heterocycles in enhancing AChE inhibition, suggesting opportunities for optimizing the target compound’s amine chain for similar effects.
Biological Activity
Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, a derivative of indole, has garnered attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, potential therapeutic applications, and specific case studies highlighting its efficacy.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, which include:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial .
This compound fits into this category, exhibiting significant potential in various therapeutic areas.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Target Interactions:
- The compound may bind to enzymes and receptors, modulating their activity and leading to various biological effects .
Biochemical Pathways:
- It influences cellular processes such as signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanisms:
- The compound's effects are mediated through enzyme inhibition or activation, as well as changes in gene expression .
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| HeLa | 0.52 | Induces apoptosis and G2/M phase arrest |
| MCF-7 | 0.34 | Inhibits tubulin polymerization |
| HT-29 | 0.86 | Induces apoptosis in a dose-dependent manner |
These findings indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through mechanisms similar to those of established chemotherapeutics like colchicine .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant activity against both Gram-positive and Gram-negative bacteria, although specific MIC values were not detailed in the available literature .
Case Studies
Study 1: Antiproliferative Evaluation
A study investigated the antiproliferative effects of various indole derivatives, including this compound. The results indicated that the compound exhibited strong inhibition against multiple cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .
Study 2: Enzyme Inhibition
Research into the enzyme inhibition capabilities of this compound highlighted its potential as a monoamine oxidase (MAO) inhibitor. This property could be beneficial in treating neurological disorders where MAO activity is implicated .
Future Directions
Given the promising biological activities observed in various studies, future research should focus on:
- In Vivo Studies: To evaluate the therapeutic potential and safety profile of this compound.
- Mechanistic Insights: Further elucidation of the molecular pathways involved in its anticancer and antimicrobial activities.
- Formulation Development: Exploring the compound's potential in drug development for targeted therapies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl-(1-methyl-1H-indol-4-ylmethyl)-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination of 1-methyl-1H-indole-4-carbaldehyde with ethylamine. Sodium cyanoborohydride or hydrogen gas with a palladium catalyst (e.g., Pd/C) are common reducing agents. Reaction pH (6-7) and solvent polarity (e.g., methanol or THF) critically affect imine intermediate stability. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Yield optimization requires stoichiometric control of ethylamine excess (1.5–2.0 equivalents) .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodological Answer :
- NMR : -NMR should show characteristic indole proton signals (δ 7.0–7.5 ppm), methylene bridge protons (δ 3.8–4.2 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH).
- X-ray Crystallography : Use SHELX programs for structure refinement. Key parameters include C–N bond lengths (1.45–1.50 Å) and dihedral angles between indole and ethylamine moieties to confirm stereochemistry .
- Resolution of Data Inconsistencies : Cross-validate with mass spectrometry (ESI-MS for molecular ion peak) and IR spectroscopy (N–H stretch at ~3300 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, lab coat, goggles), fume hoods for volatile steps, and avoid skin contact. Store at –20°C under inert gas (argon). Waste must be segregated into halogenated solvent containers and processed via neutralization (e.g., dilute acetic acid) before disposal by licensed facilities .
Advanced Research Questions
Q. How does the electronic environment of the indole ring influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-rich indole ring (due to N-methylation at position 1) enhances electrophilic substitution at position 4. Substituent effects can be quantified via Hammett plots using derivatives with varying electron-donating/withdrawing groups. DFT calculations (e.g., Gaussian) predict charge distribution, while kinetic studies under controlled pH (to modulate amine protonation) reveal reaction pathways .
Q. What experimental strategies are recommended for studying the compound’s interactions with biological targets (e.g., receptors or enzymes)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding kinetics (K, k/k).
- Fluorescence Quenching Assays : Monitor tryptophan fluorescence changes in proteins upon ligand binding.
- Molecular Docking (AutoDock/Vina) : Use crystal structures of homologous targets (e.g., serotonin receptors) to predict binding poses. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. How should researchers address contradictions in reported bioactivity data for derivatives of this compound?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time.
- Dose-Response Curves : Use 8–12 concentration points to calculate accurate IC/EC values.
- Orthogonal Validation : Confirm antimicrobial activity (e.g., MIC assays) with both broth microdilution and agar diffusion methods. Cross-check cytotoxicity (MTT assay) to rule out false positives .
Q. What computational approaches can predict the compound’s behavior in complex biological matrices (e.g., blood-brain barrier penetration)?
- Methodological Answer :
- QSAR Models : Train on datasets of analogous amines to predict logP (2.5–3.5) and pK (9–10).
- Molecular Dynamics Simulations (GROMACS) : Simulate lipid bilayer interactions to assess passive diffusion.
- In Silico ADMET : Tools like SwissADME estimate bioavailability and CYP450 metabolism risks .
Data Contradiction Analysis
Q. How to resolve discrepancies in crystallographic data between this compound and its analogs?
- Methodological Answer : Compare unit cell parameters (a, b, c, α, β, γ) and hydrogen-bonding networks. Use Hirshfeld surface analysis (CrystalExplorer) to identify packing differences. Re-refine data with SHELXL using alternate restraint strategies for disordered ethyl groups .
Q. Why do some studies report divergent biological activities for structurally similar indole-amines?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
